Product packaging for 5-Fluoro-6-hydroxy-5,6-dihydrouridine(Cat. No.:CAS No. 74304-58-8)

5-Fluoro-6-hydroxy-5,6-dihydrouridine

货号: B14451962
CAS 编号: 74304-58-8
分子量: 280.21 g/mol
InChI 键: GFFMDHPYCOHCHJ-XWHACKQUSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

5-Fluoro-6-hydroxy-5,6-dihydrouridine is a significant dihydropyrimidine nucleoside that serves as a critical tool for investigating enzyme mechanisms, particularly in RNA modification biology. This compound is identified as the hydrolyzed product recovered from a covalent adduct formed between tRNA pseudouridine synthase I (PsiSI) and 5-fluorouracil-substituted tRNA . Research indicates that the conserved aspartate residue of the enzyme adds to the 6-position of the target 5-fluorouracil, forming a stable covalent complex. This adduct can subsequently undergo O-acyl hydrolytic cleavage, resulting in the formation of 5,6-dihydro-6-hydroxy-5-fluorouridine, which provides definitive evidence for the enzyme's catalytic mechanism . As a modified nucleoside related to 5-fluorouridine metabolites, this compound falls within a broad class of pyrimidine derivatives known for their antimetabolic effects and relevance in creating novel antimetabolites . It is primarily valued in biochemical research for studying transient catalytic intermediates and the function of pseudouridine synthases. This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13FN2O7 B14451962 5-Fluoro-6-hydroxy-5,6-dihydrouridine CAS No. 74304-58-8

3D Structure

Interactive Chemical Structure Model





属性

CAS 编号

74304-58-8

分子式

C9H13FN2O7

分子量

280.21 g/mol

IUPAC 名称

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoro-6-hydroxy-1,3-diazinane-2,4-dione

InChI

InChI=1S/C9H13FN2O7/c10-3-6(16)11-9(18)12(7(3)17)8-5(15)4(14)2(1-13)19-8/h2-5,7-8,13-15,17H,1H2,(H,11,16,18)/t2-,3?,4-,5-,7?,8-/m1/s1

InChI 键

GFFMDHPYCOHCHJ-XWHACKQUSA-N

手性 SMILES

C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C(C(C(=O)NC2=O)F)O)O)O)O

规范 SMILES

C(C1C(C(C(O1)N2C(C(C(=O)NC2=O)F)O)O)O)O

产品来源

United States

Synthesis and Chemical Reactivity of 5 Fluoro 6 Hydroxy 5,6 Dihydrouridine and Analogs

Methodologies for the Preparation of 5,6-Dihydropyrimidine Derivatives

The synthesis of 5,6-dihydropyrimidine derivatives can be achieved through various chemical strategies. One of the most established methods is the Biginelli reaction, which involves the acid-catalyzed condensation of a β-ketoester, an aldehyde, and urea (B33335) or thiourea. This one-pot synthesis provides a straightforward route to a wide array of dihydropyrimidinones.

Another common approach is the reduction of the C5-C6 double bond of the pyrimidine (B1678525) ring. Catalytic hydrogenation is a frequently employed technique for this transformation. For instance, the hydrogenation of 5-fluorouracil (B62378) (5-FU) using a palladium on carbon (Pd/C) catalyst in methanol (B129727) under a hydrogen atmosphere can yield 5,6-dihydro-5-fluorouracil. However, this method can sometimes lead to the undesired hydrogenolysis of the C-F bond, resulting in the formation of 5,6-dihydrouracil as a byproduct.

Targeted Synthesis of 5-Fluoro-6-hydroxy-5,6-dihydrouridine

The specific synthesis of this compound presents unique challenges due to the simultaneous introduction of both a fluorine atom at the C5 position and a hydroxyl group at the C6 position.

Approaches via Halogenation and Hydration of Uracil (B121893) Scaffolds

The synthesis of 5-fluoro-6-hydroxy-5,6-dihydropyrimidines can be achieved through the direct reaction of 5-substituted uracils with fluorine in various solvents like acetic acid. Subsequent treatment with alcohols can then yield the corresponding 5-fluoro-6-alkoxy-5,6-dihydropyrimidines. Specifically, the reaction of 5-halogenated uracils with fluorine can be a pathway to 5-fluoro-5-halo-6-hydroxy-5,6-dihydropyrimidines.

A key mechanistic insight into the formation of such compounds is the observation that the electrophilic halogenation of uracil nucleosides in the presence of water often proceeds through a 5-halo-6-hydroxy-5,6-dihydro intermediate. This intermediate is relatively stable and its formation is a crucial step in the synthesis of 5-halouracil nucleosides. This suggests that a controlled halogenation and hydration of a uracil or uridine (B1682114) scaffold is a viable strategy for the synthesis of this compound. The reaction of uridine with iodine monochloride in aqueous DMF, for example, yields 5-iodo-6-hydroxy-5,6-dihydrouridine as the major product.

Stereoselective Synthesis of Dihydropyrimidine (B8664642) Isomers

The saturation of the C5-C6 bond in the pyrimidine ring of this compound introduces chirality at both the C5 and C6 positions, leading to the possibility of diastereomers. The stereoselective synthesis of these isomers is of significant interest as different stereoisomers can exhibit distinct biological activities.

While specific methods for the stereoselective synthesis of this compound are not extensively documented, studies on related compounds provide valuable insights. For instance, the two diastereoisomers of 6-hydroxy-5,6-dihydrouridine (B159830), often referred to as "uridine hydrates," have been prepared stereospecifically. This was achieved through the mild reduction of trans(+)- and (-)-iodohydrins using acetic acid and zinc powder. This approach allows for the controlled formation of specific stereoisomers, which is crucial for studying their individual properties. The epimerization at the C6 position of these uridine hydrates has been observed to occur in aqueous solutions, indicating a dynamic equilibrium between the isomers.

Chemical Stability and Degradation Pathways

The chemical stability of this compound is a critical aspect of its chemistry, particularly its behavior in aqueous solutions under different pH conditions.

Acid-Catalyzed Hydrolysis and Intermediates (e.g., 6-hydroxy-5,6-dihydrouridine)

In acidic media, uridine and its analogs can undergo hydration of the 5,6-double bond to form 6-hydroxy-5,6-dihydrouridine as an intermediate. nih.gov This intermediate is kinetically competent to undergo further reactions, including the hydrolysis of the N-glycosidic bond. nih.gov The acid-catalyzed dehydration of 6-hydroxy-5,6-dihydrouridine back to uridine is a known reversible process.

Studies on the hydrolysis of 5-fluorouracil (5-FU) and its derivatives have shown that their stability is pH-dependent. While relatively stable under neutral conditions, their degradation is accelerated in both acidic and basic aqueous solutions. The hydrolysis of 5-fluorouracil derivatives often follows a pH-rate profile that can be interpreted in terms of specific acid and base-catalyzed reactions. For example, the degradation of 5-fluoro-2'-deoxycytidine (B1672315) has been shown to be an acid-catalyzed, first-order reaction.

The enzymatic hydrolysis of (R)-5-fluoro-5,6-dihydrouracil has also been studied, revealing that it is efficiently hydrolyzed by dihydropyrimidine aminohydrolase. This enzymatic pathway is significantly more efficient than its oxidation by dihydropyrimidine dehydrogenase, suggesting that hydrolysis is the predominant metabolic pathway in vivo.

Reaction Mechanisms at the Hydrated Pyrimidine Ring

The mechanism of acid-catalyzed hydrolysis of the N-glycosidic bond in uridine has been shown to involve the formation of a 6-hydroxy-5,6-dihydrouridine intermediate. nih.gov Isotope effect studies suggest that the cleavage of the N-glycosidic bond is the rate-determining step and proceeds through a transition state with significant carbonium ion character at the C1' position of the ribose sugar. nih.gov An important finding is the observation of an inverse secondary isotope effect during the hydrolysis of [6-³H]Urd, which indicates a change in hybridization at the C6 position from sp² to sp³ during the reaction. nih.gov This provides strong evidence for the involvement of the hydrated pyrimidine ring in the hydrolytic cleavage of the glycosidic bond.

Derivatization and Functionalization Strategies

The strategic derivatization of this compound is crucial for expanding its therapeutic and diagnostic potential. Functionalization strategies primarily target the hydroxyl groups and the nucleobase structure to create novel molecules with tailored properties.

The synthesis of nucleoside conjugates and dimers of this compound can be achieved through various chemical ligation techniques. These strategies aim to link the nucleoside to other molecules, such as peptides, proteins, or other nucleosides, to enhance properties like cellular uptake, target specificity, or biological activity.

One common approach for conjugation involves the activation of the hydroxyl groups of the ribose moiety. For instance, the 2' and 3' hydroxyl groups can be oxidized with sodium periodate (B1199274) (IO₄⁻) to form a reactive dialdehyde. This intermediate can then be coupled to primary amino groups of carrier proteins or peptides via reductive amination, forming a stable conjugate. researchgate.net

Another strategy involves the use of bifunctional linkers to connect two nucleoside units, thereby forming a dimer. The selection of the linker is critical as it can influence the spacing and orientation of the nucleoside monomers, which in turn can affect their biological activity. Dimerization can be achieved by reacting a derivatized nucleoside with a dicarboxylic acid or a diisocyanate. mdpi.com

Conjugation/Dimerization Strategy Functional Group Targeted Reagents Resulting Linkage Potential Application
Reductive Amination2', 3'-Hydroxyls (Ribose)1. Sodium Periodate (NaIO₄) 2. Amino-containing molecule (e.g., peptide) 3. Sodium Borohydride (NaBH₄)AmineTargeted drug delivery
Amide Coupling5'-Hydroxyl (Ribose)1. Carboxylic acid-containing linker 2. Carbodiimide (e.g., DCC, EDC)Ester/AmideProdrug synthesis
Dimerization via Dicarboxylic Acid5'-Hydroxyl (Ribose)Dicarboxylic acid, Coupling agentsDiesterEnhanced biological activity

Chemical modifications of this compound are essential for the development of chemical probes to study biological processes. These probes are often equipped with reporter groups, such as fluorophores or affinity tags, to enable their detection and visualization.

The introduction of a fluorine atom, such as in 5-fluoro-2'-deoxycytidine, can serve as a sensitive reporter for ¹⁹F NMR spectroscopy, allowing for the study of DNA conformation and dynamics. scholaris.ca This principle can be extended to this compound to probe its interactions with biological targets.

Fluorescent nucleoside analogs are powerful tools for investigating cellular metabolism and enzyme activity. nih.gov The synthesis of fluorescent probes from this compound can be achieved by attaching a fluorophore to the nucleobase or the sugar moiety. For example, a fluorescent group can be introduced at the C5 position of the uracil ring via a Sonogashira cross-coupling reaction followed by a cycloaddition. nih.gov The hydroxyl groups of the ribose can also be functionalized with fluorescent dyes.

Probe Type Modification Strategy Reporter Group Detection Method Research Application
¹⁹F NMR ProbeIntrinsic 5-Fluoro group¹⁹FNMR SpectroscopyStudying molecular interactions and conformation
Fluorescent ProbeAttachment of a fluorophore to the nucleobase or sugare.g., Coumarin, BodipyFluorescence Microscopy/SpectroscopyCellular imaging, enzyme assays
Biotinylated ProbeConjugation with biotinBiotinStreptavidin-based assaysAffinity purification of binding partners

These derivatization and functionalization strategies provide a versatile toolbox for the chemical modification of this compound, enabling the creation of novel conjugates, dimers, and probes for a wide range of applications in chemical biology and medicinal chemistry.

Enzymatic Biotransformations and Molecular Interactions

Enzymatic Formation and Interconversion Pathways

The generation of 5-Fluoro-6-hydroxy-5,6-dihydrouridine is a multi-step process involving enzymes that act on fluoropyrimidine precursors.

A key step in the formation of this compound involves the enzymatic addition of a water molecule across the 5,6-double bond of a fluorinated pyrimidine (B1678525) ring. Research has shown that tRNA pseudouridine synthase I (PsiSI) can catalyze such a reaction. When interacting with 5-fluorouracil-containing tRNA, PsiSI can modify the target 5-fluorouridine (B13573) residue. This modification results in the formation of 5,6-dihydro-6-hydroxy-5-fluorouridine through the addition of water. pnas.orgnih.gov The proposed mechanism suggests that a conserved aspartate residue in the enzyme's active site adds to the 6-position of the 5-fluorouracil (B62378) base, forming a covalent intermediate. Subsequent hydrolysis of this intermediate leads to the hydrated product. pnas.org While this has been demonstrated on a tRNA-incorporated nucleotide, it highlights a direct enzymatic pathway for the hydration of a fluoropyrimidine base.

Dihydropyrimidine (B8664642) dehydrogenase (DPD) is the initial and rate-limiting enzyme in the catabolism of 5-fluorouracil (5-FU). taylorandfrancis.com This enzyme catalyzes the NADPH-dependent reduction of 5-FU to 5,6-dihydro-5-fluorouracil (5-DHFU). acs.org The activity of DPD is a critical determinant of the bioavailability and toxicity of fluoropyrimidine drugs. taylorandfrancis.com Genetic variations in the DPYD gene, which encodes for DPD, can lead to enzyme deficiency, resulting in a decreased ability to metabolize 5-FU and an increased risk of severe toxicity. medlineplus.govnih.gov The product of the DPD-catalyzed reaction, 5,6-dihydro-5-fluorouracil, is the direct precursor that can then be hydrated to form this compound. Therefore, DPD activity is intrinsically linked to the formation of this hydroxylated metabolite by providing the necessary substrate.

EnzymeGeneFunction in 5-FU Metabolism
Dihydropyrimidine Dehydrogenase (DPD)DPYDCatalyzes the reduction of 5-fluorouracil to 5,6-dihydro-5-fluorouracil.
tRNA Pseudouridine Synthase I (PsiSI)Catalyzes the hydration of 5-fluorouridine in tRNA to 5,6-dihydro-6-hydroxy-5-fluorouridine.

Enzymatic Degradation and Catabolism

Once formed, this compound is a substrate for further enzymatic degradation, leading to its eventual elimination from the body.

Dihydropyrimidine aminohydrolase, also known as dihydropyrimidinase, is the second enzyme in the pyrimidine degradation pathway. It catalyzes the hydrolytic ring opening of dihydropyrimidines. nih.gov For instance, it converts 5,6-dihydrouracil to N-carbamoyl-β-alanine. This enzyme has been shown to hydrolyze various dihydropyrimidine derivatives, including 5-bromo-5,6-dihydrouracil. nih.govwikigenes.org It is therefore highly probable that this compound is also a substrate for DPHase, which would catalyze the hydrolysis of its dihydropyrimidine ring, representing a key step in its catabolism.

While DPD is primarily known for its reductive role in converting 5-FU to 5,6-dihydro-5-fluorouracil, dehydrogenases can also catalyze the reverse oxidative reaction. The systematic name for DPD is 5,6-dihydrouracil:NADP+ 5-oxidoreductase, indicating its capacity to catalyze both reduction and oxidation. wikipedia.org In the context of pyrimidine catabolism, DPD can catalyze the oxidation of 5,6-dihydrouracil to uracil (B121893). wikipedia.org It is plausible that DPD could also mediate the oxidation of dihydropyrimidine derivatives, potentially including the conversion of a dihydrouracil (B119008) intermediate back to a more oxidized form, although the specific activity on a 6-hydroxy substituted substrate is not well-documented.

EnzymeFunction in Catabolism
Dihydropyrimidine Aminohydrolase (DPHase)Catalyzes the hydrolytic ring opening of dihydropyrimidines.
Dihydropyrimidine Dehydrogenase (DPD)Can catalyze the oxidation of dihydropyrimidines back to pyrimidines.

Interaction with Nucleic Acid Modifying Enzymes

The structural similarity of this compound to natural nucleosides suggests potential interactions with enzymes that modify nucleic acids, although direct evidence is limited.

When 5-fluorouracil is incorporated into DNA, it creates a lesion that is recognized by the base excision repair pathway. Uracil DNA glycosylases, such as hUNG2, hSMUG2, and hTDG, can recognize and excise uracil and 5-fluorouracil from DNA. nih.gov This process leads to the formation of an abasic site, which can trigger DNA damage signaling and cell death. nih.govoncotarget.com While these enzymes act on 5-fluorouracil within the DNA backbone, it is conceivable that metabolites such as this compound could interact with these or other DNA repair enzymes, potentially modulating their activity. However, specific studies on the interaction of the free this compound nucleoside with nucleic acid modifying enzymes are currently lacking.

Furthermore, RNAs containing 5-fluorouridine have been shown to inhibit some pseudouridine synthases, with the enzyme forming a stable complex with the modified RNA. drugbank.com This indicates that the fluorinated pyrimidine structure is recognized by these RNA modifying enzymes. The formation of 5,6-dihydro-6-hydroxy-5-fluorouridine by PsiSI is itself an interaction with a nucleic acid modifying enzyme. pnas.orgnih.gov

Inhibition of Nucleoside Deaminases (e.g., Cytidine Deaminase)

Cytidine deaminase (CDA) is a crucial enzyme in the pyrimidine salvage pathway, responsible for the deamination of cytidine and deoxycytidine to uridine (B1682114) and deoxyuridine, respectively. The saturation of the 5,6-double bond in the pyrimidine ring of this compound fundamentally alters its structure compared to the planar, aromatic ring of cytidine.

Research on the closely related compound, 6-hydroxy-5,6-dihydrouridine (B159830), has shown that cytidine deaminase from Escherichia coli exhibits no detectable activity as a catalyst for its dehydration. nih.gov This suggests that the enzyme is unable to process the saturated dihydropyrimidine ring to form uridine. Given the structural similarity, it is highly probable that this compound is also not a substrate for cytidine deaminase.

While direct inhibitory studies on this compound are not extensively documented in publicly available literature, the lack of substrate activity for the parent compound implies that it is unlikely to be a potent inhibitor that acts as a substrate analogue. The active site of cytidine deaminase is tailored to bind the planar cytidine molecule and facilitate a deamination reaction. The non-planar, saturated ring of this compound would likely not fit optimally into the active site to act as a competitive inhibitor.

Table 1: Interaction of Dihydrouridine Derivatives with Cytidine Deaminase
CompoundInteraction TypeEnzyme SourceObserved EffectReference
6-hydroxy-5,6-dihydrouridineSubstrate Activity (Dehydration)Escherichia coliNo detectable activity nih.gov
This compoundInhibition/Substrate ActivityNot specifiedData not availableN/A

Effects on Uridine Kinases and Phosphorylases

Uridine Kinases:

Uridine kinases (UKs) are responsible for the phosphorylation of uridine to uridine monophosphate (UMP), a key step in the pyrimidine salvage pathway. The substrate specificity of uridine-cytidine kinase 2 (UCK2), a major isozyme, has been studied. While UCK2 can phosphorylate various nucleoside analogues, including 5-fluorouridine, its activity is highly specific for ribonucleosides over 2'-deoxyribonucleosides. The enzyme's active site accommodates the ribose sugar and the pyrimidine base, with specific residues forming hydrogen bonds with the base.

There is a lack of direct experimental data on the interaction of this compound with uridine kinases. However, the saturation of the pyrimidine ring in this compound significantly alters its shape and electronic properties compared to uridine. This structural change may impede its ability to bind effectively to the active site of uridine kinase, potentially making it a poor substrate or an inhibitor.

Uridine Phosphorylases:

Uridine phosphorylase (UP) catalyzes the reversible phosphorolysis of uridine to uracil and ribose-1-phosphate. Studies on the interaction of various 6-substituted and 5,6-disubstituted uridine derivatives with Escherichia coli pyrimidine nucleoside phosphorylase have shown that 5-fluoro-6-substituted uridines are generally poor substrates. nih.gov This suggests that the presence of substituents at both the 5 and 6 positions diminishes the compound's ability to act as a substrate for the enzyme.

Based on these findings, it can be inferred that this compound is likely to be a very poor substrate for uridine phosphorylase. The bulky hydroxyl group at the 6-position, in addition to the fluorine at the 5-position, would likely create steric hindrance within the active site, preventing the optimal orientation required for catalysis.

Table 2: Substrate Activity of Substituted Uridines with Uridine Phosphorylase
Compound TypeEnzyme SourceSubstrate ActivityReference
5-fluoro-6-substituted uridinesEscherichia coliPoorest substrates nih.gov
This compoundNot specifiedData not availableN/A

Stereochemical Aspects of Enzyme Recognition and Catalysis

The stereochemistry of a nucleoside analogue is a critical determinant of its interaction with enzymes. Enzymes are chiral molecules that create a specific three-dimensional active site, leading to stereospecific recognition of substrates and inhibitors.

This compound possesses chiral centers at the C5 and C6 positions of the pyrimidine ring, in addition to the chiral centers in the ribose sugar. This results in the potential for multiple diastereomers. The specific stereoisomer of the compound would significantly influence its ability to bind to an enzyme's active site.

Studies on related 6-substituted uridines have shown that these molecules can adopt a fixed syn conformation about the glycosidic bond, with the pentose ring predominantly in the N (3'-endo) conformation. nih.gov This contrasts with the typical anti conformation of uridine. The conformation of this compound, influenced by the bulky and electronegative substituents, would play a crucial role in its recognition by enzymes.

The active sites of enzymes like cytidine deaminase, uridine kinase, and uridine phosphorylase have evolved to recognize the specific shape and electronic distribution of their natural substrates. The non-planar, puckered structure of the dihydrouridine ring in this compound presents a significantly different topology compared to the flat pyrimidine ring of uridine or cytidine. This stereochemical difference is a likely reason for the observed lack of substrate activity in related compounds and suggests that this compound would not be readily recognized and processed by these key enzymes of pyrimidine metabolism.

The formation of 5,6-dihydro-6-hydroxy-5-fluorouridine has been observed as a product of the interaction between tRNA pseudouridine synthase I and 5-fluorouracil-tRNA, highlighting that such a structure can be formed in a biological context, likely with a specific stereochemistry dictated by the enzyme's active site. nih.gov

Biochemical Roles and Biological Implications

Incorporation into Nucleic Acids and its Consequences

5-Fluoro-6-hydroxy-5,6-dihydrouridine is a derivative of the modified nucleoside 5-fluorouridine (B13573), which can be incorporated into RNA. This incorporation is particularly relevant in the context of transfer RNA (tRNA), where numerous modified nucleosides play critical roles in structure and function. The enzymatic machinery of the cell can recognize 5-fluorouridine triphosphate and incorporate it into growing RNA chains. Once incorporated, the 5-fluorouracil (B62378) base can be a substrate for enzymes that catalyze its conversion to this compound.

The presence of dihydrouridine, a structurally related modified nucleoside, is a common feature in the D-loop of many tRNAs, where it contributes to the molecule's three-dimensional structure. nih.gov The introduction of this compound in place of uridine (B1682114) or other modified bases could therefore have significant structural and functional consequences for tRNA. Studies using metabolic labeling with 5-fluorouridine have been employed to probe RNA-protein interactions, indicating its successful incorporation into cellular RNA. nih.gov

The saturation of the C5-C6 double bond in the uracil (B121893) ring to form dihydrouridine derivatives like this compound has a profound impact on the local conformation of an RNA molecule. This modification disrupts the planarity of the nucleobase. nih.gov Dihydrouridine is known to destabilize the standard A-type helical structure of RNA by favoring a C2'-endo sugar pucker, which contrasts with the C3'-endo conformation typical of A-form RNA. nih.govnih.govresearchgate.net This shift increases the conformational flexibility and dynamic motion in regions of RNA. nih.govnih.govresearchgate.net

The presence of a fluorine atom at the 5th position can further alter the electronic properties and steric bulk of the nucleoside, potentially modulating these conformational effects. While direct studies on this compound are limited, the principles derived from studies of dihydrouridine and 5-fluorouracil-containing RNA suggest that its incorporation would lead to localized increases in flexibility. nih.govnih.govresearchgate.net This altered flexibility can be crucial for the formation of tertiary interactions and loops within RNA structures. nih.govnih.govresearchgate.net

The biological relevance of this compound is intrinsically linked to the mechanism of its parent compound, 5-fluorouracil (5-FU). 5-FU is a well-known chemotherapeutic agent that primarily interferes with de novo nucleic acid synthesis. A key target of 5-FU's active metabolite, 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (FdUMP), is thymidylate synthase. Inhibition of this enzyme depletes the cellular pool of thymidine (B127349) triphosphate, a necessary precursor for DNA synthesis.

Furthermore, 5-FU can be anabolized to 5-fluorouridine triphosphate (FUTP), which is then incorporated into various RNA species by RNA polymerases. nih.gov This incorporation of a fraudulent base disrupts RNA processing and function. The subsequent enzymatic or spontaneous hydration of the incorporated 5-fluorouridine to form this compound is a consequence of this primary interference with nucleic acid metabolism.

Involvement in DNA/RNA Damage and Repair Mechanisms

Pyrimidine (B1678525) bases in nucleic acids are susceptible to damage from reactive oxygen species (ROS) generated during normal cellular metabolism or upon exposure to ionizing radiation. nih.gov This damage can lead to the saturation of the C5-C6 double bond, resulting in the formation of hydantoin, glycol, and dihydropyrimidine (B8664642) products. The formation of 5,6-dihydrouracil from uracil is one such modification. It is plausible that 5-fluorouracil, when incorporated into RNA, could undergo similar oxidative damage to form this compound.

Ionizing radiation, in particular, can generate hydroxyl radicals that attack the pyrimidine ring, leading to the formation of various photohydrates and other damaged bases. nih.gov Therefore, this compound can be considered a potential product of oxidative damage to 5-fluorouracil-containing RNA.

The cell possesses robust DNA repair mechanisms to counteract the deleterious effects of base damage. The primary pathway for the removal of damaged pyrimidine bases is the base excision repair (BER) pathway. This pathway is initiated by DNA glycosylases that recognize and excise the damaged base.

Studies have shown that uracil-DNA glycosylase (UNG) is the major enzyme responsible for the repair of 5-fluorouracil incorporated into DNA. nih.gov While the direct action of glycosylases on this compound in RNA has not been extensively characterized, the structural similarity to other known substrates of BER enzymes suggests it could be a target for repair. The presence of such lesions can impair the function of DNA polymerases and ligases, highlighting the importance of their efficient removal. nih.gov

Modulation of Cellular Biochemical Pathways

Due to the absence of research specifically investigating this compound, there is no scientific data to report on its modulation of cellular biochemical pathways.

Analytical Methodologies for Research Characterization

Chromatographic Separation Techniques

Chromatography is fundamental to isolating 5-Fluoro-6-hydroxy-5,6-dihydrouridine from other metabolites and endogenous compounds. The polarity of the compound, conferred by the ribose sugar and the hydroxyl group, dictates the choice of chromatographic conditions.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of fluoropyrimidine nucleosides. nih.govscilit.com For a polar compound like this compound, reversed-phase HPLC is the most common approach. A C18 column is typically used as the stationary phase, which separates compounds based on their hydrophobicity. nih.govnih.gov

The mobile phase usually consists of an aqueous buffer (e.g., potassium phosphate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). nih.govsemanticscholar.org An isocratic elution with a low percentage of organic modifier is often sufficient for separating polar metabolites. nih.gov Detection is commonly achieved using an ultraviolet (UV) detector, as the pyrimidine (B1678525) ring, even when saturated, retains some UV absorbance at lower wavelengths. nih.gov A simple and sensitive HPLC-UV method has been developed for the determination of 5-fluorouracil (B62378) (5-FU) and its metabolite 5,6-dihydrofluorouracil (DHFU) in plasma, demonstrating the utility of this technique for related compounds. nih.gov

Table 1: Representative HPLC Parameters for Analysis of Fluoropyrimidine Metabolites
ParameterTypical ConditionReference
Stationary Phase (Column) Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) nih.gov
Mobile Phase Isocratic elution with aqueous buffer (e.g., 35-50 mM KH2PO4, pH 4.0-5.0) nih.govsemanticscholar.org
Flow Rate 0.8 - 1.2 mL/min semanticscholar.org
Detection UV Diode Array Detector (DAD) at ~205-215 nm nih.govnih.gov
Internal Standard Chlorouracil or 5-Fluorocytosine nih.govnih.gov

Analyzing a range of metabolites, including this compound and its analogs, often requires more advanced separation techniques. Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is a powerful tool for this purpose. nih.govprotocols.io This method provides both separation and sensitive detection, allowing for the quantification of various 5-FU metabolites in biological samples like cell lysates and plasma. nih.govnih.gov

For separating highly polar compounds, specialized columns such as those with porous graphitic carbon or those used in Hydrophilic Interaction Liquid Chromatography (HILIC) can be employed. researchgate.net These stationary phases offer different selectivity compared to traditional C18 columns and are better suited for retaining and separating very water-soluble analytes. semanticscholar.org

Structural Elucidation via Mass Spectrometry

Mass spectrometry (MS) is an indispensable tool for confirming the identity and elucidating the structure of metabolites like this compound. scispace.com When coupled with liquid chromatography (LC-MS), it allows for the analysis of individual components of a complex mixture.

High-resolution mass spectrometry (HRMS), using instruments like Orbitrap or Quadrupole Time-of-Flight (QToF), provides highly accurate mass measurements. nih.govprotocols.io This precision allows for the determination of the elemental formula of the parent ion, distinguishing it from other compounds with the same nominal mass.

Tandem mass spectrometry (MS/MS) is used to fragment the parent ion and analyze the resulting product ions. The fragmentation pattern provides structural information. For this compound, characteristic fragmentation would involve the cleavage of the glycosidic bond, separating the dihydrouracil (B119008) base from the ribose sugar moiety. Further fragmentation of the base and sugar would provide additional structural confirmation. researchgate.net

Table 2: Predicted Mass Spectrometry Data for this compound (C₉H₁₃FN₂O₇)
Ion TypePredicted m/zDescription
[M+H]⁺ 281.0780Protonated molecule
[M-H]⁻ 279.0624Deprotonated molecule
[M+Na]⁺ 303.0599Sodium adduct
Fragment (Base+H)⁺ 149.0357Protonated 5-Fluoro-6-hydroxy-5,6-dihydrouracil base
Fragment (Ribose-H₂O+H)⁺ 133.0501Dehydrated ribose sugar

Spectroscopic Analysis in Research

Spectroscopic methods provide detailed information about the molecular structure, conformation, and electronic properties of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise three-dimensional structure and conformational dynamics of molecules in solution. copernicus.org For this compound, a combination of one- and two-dimensional NMR experiments would be employed.

¹H NMR: Provides information on the number and environment of protons. The chemical shifts and coupling constants of the ribose protons (H1' to H5') can be used to determine the pucker of the sugar ring (C2'-endo vs. C3'-endo conformation). nih.govresearchgate.net Studies on the related compound dihydrouridine show that the saturated base significantly influences the ribose conformation, promoting greater flexibility compared to uridine (B1682114). nih.govnih.gov

¹³C NMR: Reveals the carbon skeleton of the molecule.

¹⁹F NMR: As the molecule contains a fluorine atom, ¹⁹F NMR is a highly sensitive and specific technique for its characterization. aacrjournals.org The chemical shift of the fluorine signal is highly sensitive to its local electronic environment, providing a unique probe for structural analysis. nih.gov

NMR studies on dihydrouridine have shown that its dihydrouracil base is non-planar and exists in an anti conformation relative to the ribose ring. nih.govcdnsciencepub.com The saturation of the C5-C6 bond allows for greater conformational flexibility, which is a key structural feature. nih.govresearchgate.net

Table 3: Expected NMR Characteristics for this compound
NucleusExpected ObservationInformation Gained
¹H Signals for ribose protons (H1'-H5''), base protons (H5, H6), and hydroxyl protons.Ribose pucker conformation, sugar-base orientation (anti/syn), stereochemistry. nih.govcdnsciencepub.com
¹³C Distinct signals for each of the 9 carbon atoms.Confirmation of the carbon framework.
¹⁹F A single resonance, potentially split by neighboring protons (H5, H6).Confirmation of fluorine presence and its electronic environment. aacrjournals.org
2D NMR (COSY, HSQC) Correlation peaks between coupled nuclei (¹H-¹H, ¹H-¹³C).Complete assignment of proton and carbon signals, confirmation of connectivity.

Ultraviolet (UV) spectroscopy is a straightforward and robust method used for the detection and quantification of compounds containing chromophores. The parent compound, 5-fluorouracil, has a characteristic UV absorbance maximum around 265 nm. ukaazpublications.comfarmaciajournal.com This absorbance is due to the π → π* electronic transitions within the conjugated pyrimidine ring. researchgate.net

The reduction of the C5=C6 double bond to form 5,6-dihydrouridine (B1360020) derivatives results in a loss of this conjugation. nih.gov Consequently, this compound is expected to have a significantly lower UV absorbance at 265 nm and its absorption maximum would shift to a much shorter wavelength (typically below 230 nm). wjbphs.com This change in the UV spectrum is a key indicator of the conversion of 5-fluorouracil or 5-fluorouridine (B13573) into its dihydrogenated metabolites.

In practice, UV spectroscopy is widely used as a detection method in HPLC for purity assessment and quantification. nih.govukaazpublications.com By monitoring the absorbance at a specific wavelength, the concentration of the analyte can be determined based on a calibration curve.

Table 4: Comparison of UV Spectroscopic Properties
CompoundExpected λmaxChromophoreReference
5-Fluorouracil ~265 nmConjugated pyrimidine ring ukaazpublications.com
This compound < 230 nmNon-conjugated pyrimidone ring wjbphs.com

Computational and Advanced Research Perspectives

Comparative Biochemical Genomics of Dihydropyrimidine (B8664642) Modifying Enzymes

The study of dihydropyrimidine modifying enzymes through comparative biochemical genomics offers insights into their evolutionary relationships, substrate specificities, and catalytic mechanisms. These enzymes, including dihydrouridine synthases (Dus) and dihydropyrimidine dehydrogenases (DPYD), play crucial roles in the metabolism of pyrimidines and their analogs. oup.comnih.govnih.gov While direct comparative genomic studies on enzymes that specifically produce 5-Fluoro-6-hydroxy-5,6-dihydrouridine are not extensively documented, we can infer potential characteristics by examining the broader families of these enzymes.

Dihydrouridine synthases are a conserved family of flavoenzymes responsible for the reduction of uridine (B1682114) to dihydrouridine in RNA. nih.govmdpi.com Comparative genomics has been instrumental in identifying members of this enzyme family across different domains of life. nih.gov These studies reveal a modular architecture, typically consisting of a catalytic TIM-barrel domain and a helical domain involved in RNA recognition. mdpi.com The evolutionary diversification of these enzymes has led to varied substrate specificities, with different synthases targeting specific uridine residues in tRNA and other RNA molecules. oup.comnih.gov Structural comparisons between bacterial and eukaryotic dihydrouridine synthases highlight both conserved catalytic residues and significant divergences in domains responsible for substrate binding, suggesting distinct evolutionary paths to achieve their functions. oup.commdpi.com

Dihydropyrimidine dehydrogenase (DPYD) is the initial and rate-limiting enzyme in the catabolism of pyrimidines like uracil (B121893) and thymine. nih.govgenecards.org It is also critically involved in the metabolism of fluoropyrimidine drugs such as 5-fluorouracil (B62378) (5-FU). cancernetwork.comclinpgx.org Genomic and biochemical analyses of DPYD have revealed numerous genetic variants that can lead to deficient enzyme activity. nih.govnih.gov This deficiency has significant clinical implications, as it can cause severe toxicity in patients receiving 5-FU-based chemotherapy. nih.gov Comparative studies of DPYD across different populations have identified various polymorphisms, some of which are associated with decreased enzyme function. nih.govnih.gov Understanding the genomic landscape of DPYD is crucial for personalizing fluoropyrimidine therapy.

The enzymatic modification of a fluorinated substrate like 5-fluorouridine (B13573) to produce this compound would likely involve an enzyme with a binding pocket capable of accommodating the fluorine atom at the C5 position. The electronic properties conferred by the fluorine atom could influence substrate recognition and the catalytic rate of the modifying enzyme. nih.gov Comparative genomic approaches could potentially identify candidate enzymes by searching for homologues of known dihydropyrimidine modifying enzymes in organisms that produce fluorinated metabolites or by screening for enzymes with altered substrate specificities.

Table 1: Comparison of Key Dihydropyrimidine Modifying Enzyme Families

Enzyme FamilyPrimary FunctionKey SubstratesRelevance to this compound
Dihydrouridine Synthases (Dus) Reduction of uridine to dihydrouridine in RNAUridine residues in tRNA, mRNAPotential to catalyze the reduction of 5-fluorouridine. nih.govmdpi.com
Dihydropyrimidine Dehydrogenase (DPYD) Catabolism of pyrimidinesUracil, Thymine, 5-FluorouracilMay be involved in the metabolism of fluorinated pyrimidine (B1678525) nucleosides. nih.govcancernetwork.com

Future Directions in Synthetic Biology and Chemical Biology Research

The unique chemical properties of fluorinated nucleosides, such as this compound, position them as intriguing targets for future research in synthetic biology and chemical biology. nih.gov These fields can leverage and expand upon the understanding of such compounds to develop novel tools, therapeutics, and biological systems.

In synthetic biology, a key future direction will be the engineering of enzymes and metabolic pathways for the controlled biosynthesis of fluorinated nucleosides. nih.gov This could involve the directed evolution of existing dihydropyrimidine modifying enzymes to enhance their activity on fluorinated substrates or to introduce novel functionalities. rcsb.org By creating microbial cell factories capable of producing specific fluorinated compounds, synthetic biology could provide sustainable and efficient alternatives to chemical synthesis. nih.gov Furthermore, the incorporation of fluorinated nucleosides into nucleic acids in vivo could be explored to create synthetic genetic polymers with altered properties, such as increased stability or novel catalytic activities. mdpi.com

Chemical biology research will likely focus on utilizing this compound and similar molecules as probes to investigate biological processes. The fluorine atom can serve as a sensitive reporter for NMR spectroscopy, enabling detailed studies of molecular interactions and dynamics in a cellular environment. aacrjournals.org Fluorinated nucleosides can also be used to study the mechanisms of enzymes involved in nucleic acid metabolism and modification. st-andrews.ac.uk By synthesizing a library of fluorinated dihydrouridine analogs, researchers can systematically probe the structure-activity relationships of these molecules and their interactions with biological targets.

Another promising avenue is the development of fluorinated nucleoside-based therapeutics with improved pharmacological properties. The introduction of fluorine can enhance metabolic stability, bioavailability, and binding affinity of a drug molecule. nih.gov Future research could focus on designing and synthesizing novel derivatives of this compound with specific therapeutic applications, such as antiviral or anticancer agents. nih.gov The exploration of prodrug strategies, where a fluorinated nucleoside is chemically modified to improve its delivery and activation at the target site, also represents a significant area for future investigation. nih.gov

Table 2: Potential Future Research Applications

Research AreaApplication of this compound and AnalogsPotential Impact
Synthetic Biology Engineering biosynthetic pathways for production.Sustainable and cost-effective synthesis of fluorinated compounds. nih.gov
Incorporation into synthetic genetic polymers.Creation of novel biomaterials with enhanced properties. mdpi.com
Chemical Biology Use as molecular probes for in-cell NMR.Detailed understanding of biological interactions and processes. aacrjournals.org
Probing enzyme mechanisms and specificity.Elucidation of fundamental biochemical pathways. st-andrews.ac.uk
Medicinal Chemistry Development of novel therapeutic agents.New treatments for a range of diseases, including cancer and viral infections. nih.govnih.gov
Design of targeted prodrugs.Improved drug efficacy and reduced side effects. nih.gov

常见问题

Q. What synthetic methods are effective for producing 5-Fluoro-6-hydroxy-5,6-dihydrouridine derivatives?

Methodological Answer: Two primary strategies are documented:

  • Iodine-mediated halogenation : Reacting 2′-deoxyuridine with iodine, iodic acid, and acetic anhydride under reflux conditions yields fluorinated derivatives. This method achieves regioselectivity through controlled iodination and subsequent elimination .
  • Anhydro synthesis : Condensation of 2-aminosugar derivatives with unsaturated esters produces stable anhydronucleosides. For example, 2,2'-Anhydro-5,6-dihydrouridine derivatives are synthesized with yields >80%, characterized by NMR and mass spectrometry .

Q. Table 1: Comparison of Synthetic Approaches

MethodKey Reagents/ConditionsYield (%)Selectivity Notes
Iodine-mediatedI₂, HIO₃, acetic anhydride, CCl₄65–78Regioselective fluorination
Anhydro synthesisAminosugar derivatives, esters≥82Stable anhydronucleosides

Q. How can spectroscopic techniques validate the structural integrity of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Analyze proton environments (e.g., dihydropyrimidine ring protons at δ 4.5–5.5 ppm) and fluorine coupling patterns to confirm stereochemistry .
  • Mass Spectrometry (MS) : High-resolution ESI-MS detects molecular ions ([M+H]⁺) with expected m/z values (e.g., 289.08 for C₉H₁₁FN₂O₆) .
  • X-ray crystallography : Resolves spatial arrangement of the fluorinated dihydrouridine ring, critical for confirming regiochemistry .

Q. What validated analytical methods quantify this compound in biological matrices?

Methodological Answer: A liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay achieves sensitive quantification in human plasma:

  • LOD : 0.5 ng/mL; LOQ : 1.5 ng/mL
  • Chromatographic conditions : C18 column, gradient elution with methanol/0.1% formic acid
  • Sample preparation : Protein precipitation with acetonitrile, followed by centrifugation .

Q. Table 2: LC-MS/MS Performance Metrics

ParameterValue
Linearity range1.5–200 ng/mL
Intra-day precision≤6.2% RSD
Recovery efficiency92.3 ± 4.1%

Advanced Research Questions

Q. How can contradictions in proposed degradation pathways of dihydrouridine derivatives be resolved experimentally?

Methodological Answer:

  • Kinetic isotope labeling : Use deuterated solvents (D₂O) to track proton exchange during acid-catalyzed hydrolysis, identifying intermediates like 6-hydroxy-5,6-dihydrouridine .
  • Trapping experiments : Add nucleophiles (e.g., methanol) to stabilize transient intermediates for NMR characterization .
  • Comparative kinetic studies : Compare hydrolysis rates of fluorinated vs. non-fluorinated analogs to assess electronic effects on stability .

Q. What strategies improve regioselectivity during halogenation of dihydrouridine derivatives?

Methodological Answer:

  • Solvent polarity modulation : Use polar aprotic solvents (e.g., DMF) to favor fluorination at the 5-position .
  • Protecting group chemistry : Temporarily block reactive hydroxyl groups with tert-butyldimethylsilyl (TBDMS) ethers before halogenation .
  • Catalytic systems : Employ iodine monobromide (IBr) for chemoselective deprotection and halogenation .

Q. How does fluorine substitution influence the biochemical stability of this compound compared to non-fluorinated analogs?

Methodological Answer:

  • Hydrolytic stability assays : Incubate compounds in buffered solutions (pH 2–9) and monitor degradation via LC-MS. Fluorination reduces ring-opening rates due to electron-withdrawing effects .
  • Enzymatic studies : Test susceptibility to nucleoside phosphorylases using UV-Vis spectroscopy (λ = 260 nm for uracil release) .

Q. What in vitro models are suitable for investigating the antiviral potential of this compound?

Methodological Answer:

  • Influenza virus inhibition assays : Use Madin-Darby Canine Kidney (MDCK) cells infected with influenza A/H1N1. Measure viral replication via plaque reduction or RT-qPCR .
  • Mechanistic studies : Employ surface plasmon resonance (SPR) to test binding affinity to viral RNA polymerases .

Q. How to design comparative studies on enzymatic vs. chemical synthesis routes for this compound?

Methodological Answer:

  • Enzymatic route : Optimize reaction conditions (pH, cofactors) for dihydropyrimidine dehydrogenase (DPD)-mediated reduction of 5-fluorouracil .
  • Chemical route : Benchmark iodine-mediated synthesis (yield, purity) against enzymatic methods. Compare using ANOVA for statistical significance .

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